molecular formula C16H16N4O2 B11175839 2-amino-8-cyclopentylpyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

2-amino-8-cyclopentylpyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

Cat. No.: B11175839
M. Wt: 296.32 g/mol
InChI Key: PERHWXIAYMWGFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-8-cyclopentylpyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione is a heterocyclic compound that belongs to the class of naphthyridines This compound is characterized by its unique structure, which includes a pyridine moiety fused with a naphthyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-8-cyclopentylpyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione can be achieved through various synthetic routes. One common method involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, malononitrile, or methyl or ethyl cyanoacetate in the presence of catalysts such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Another approach includes the Friedländer synthesis using green strategies, hydroamination of terminal alkynes followed by Friedländer cyclization, and metal-catalyzed synthesis .

Industrial Production Methods

Industrial production of this compound may involve large-scale multicomponent reactions under optimized conditions to ensure high yield and purity. The use of environmentally friendly catalysts and solvents is preferred to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-amino-8-cyclopentylpyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenated compounds or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms of the compound with altered electronic properties.

Scientific Research Applications

2-amino-8-cyclopentylpyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione has a wide range of scientific research applications, including:

Mechanism of Action

Properties

Molecular Formula

C16H16N4O2

Molecular Weight

296.32 g/mol

IUPAC Name

2-amino-8-cyclopentylpyrido[4,3-b][1,6]naphthyridine-1,9-dione

InChI

InChI=1S/C16H16N4O2/c17-20-8-6-14-12(16(20)22)9-11-13(18-14)5-7-19(15(11)21)10-3-1-2-4-10/h5-10H,1-4,17H2

InChI Key

PERHWXIAYMWGFL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2C=CC3=NC4=C(C=C3C2=O)C(=O)N(C=C4)N

Origin of Product

United States

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